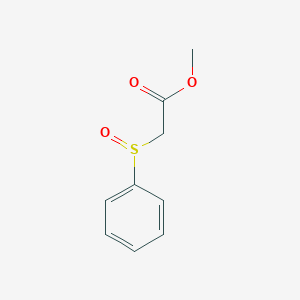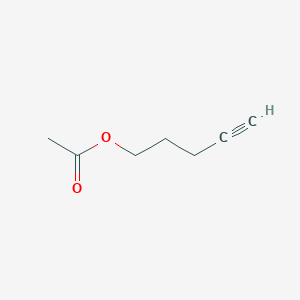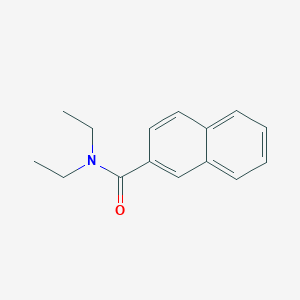
N,N-Diethyl-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-naphthamide (DEN) is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research and has several applications in biochemistry and physiology.
Mecanismo De Acción
N,N-Diethyl-2-naphthamide acts as a reducing agent and reacts with free radicals to form stable adducts. The reaction between N,N-Diethyl-2-naphthamide and free radicals results in the formation of a yellow-colored product, which can be detected using spectrophotometry. The reaction between N,N-Diethyl-2-naphthamide and free radicals is highly specific, and the product formed is stable, making it an ideal reagent for the detection of free radicals.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-2-naphthamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. N,N-Diethyl-2-naphthamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N,N-Diethyl-2-naphthamide has been reported to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-Diethyl-2-naphthamide in lab experiments is its high specificity for free radicals. It is also easy to use and can be detected using simple spectrophotometric methods. However, N,N-Diethyl-2-naphthamide has some limitations, including its potential toxicity and the need for careful handling. It is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for research on N,N-Diethyl-2-naphthamide. One area of research is the development of new methods for the detection of free radicals using N,N-Diethyl-2-naphthamide. Another area of research is the investigation of the role of N,N-Diethyl-2-naphthamide in the prevention and treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of N,N-Diethyl-2-naphthamide in lab experiments and to investigate its potential toxicity.
Métodos De Síntesis
N,N-Diethyl-2-naphthamide is synthesized by reacting 2-naphthoic acid with diethylamine in the presence of a catalyst. The reaction produces N,N-Diethyl-2-naphthamide as a yellow solid with a melting point of 39-40°C. The purity of N,N-Diethyl-2-naphthamide can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-naphthamide is widely used in scientific research as a reagent for the detection and quantification of free radicals. It is also used as a fluorescent probe for the detection of lipid peroxidation and oxidative stress. N,N-Diethyl-2-naphthamide has been used in several studies to investigate the role of oxidative stress in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
13577-84-9 |
|---|---|
Nombre del producto |
N,N-Diethyl-2-naphthamide |
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
N,N-diethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,3-4H2,1-2H3 |
Clave InChI |
SVEQWSXJWCORQQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C=C1 |
Sinónimos |
N,N-Diethyl-2-naphthamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



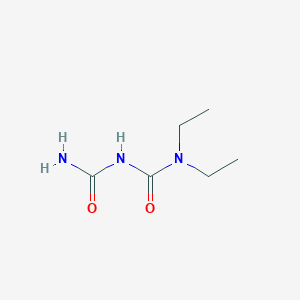
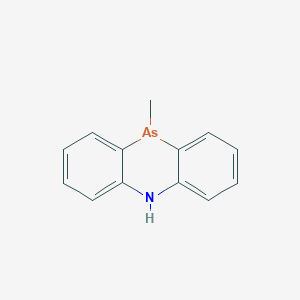
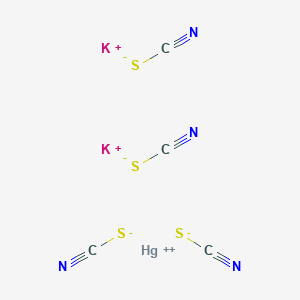
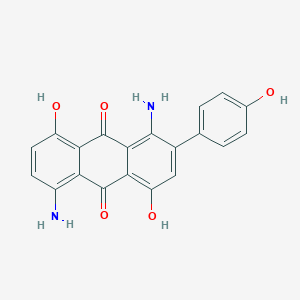


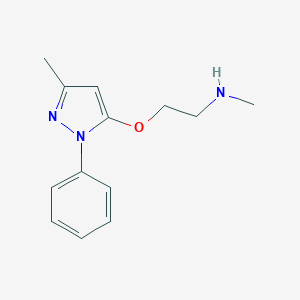
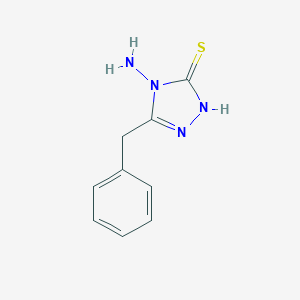
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)



